molecular formula C21H17N3O3S B2760735 3-hydroxy-4-(4-methylbenzoyl)-1-(1,3,4-thiadiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one CAS No. 307541-66-8

3-hydroxy-4-(4-methylbenzoyl)-1-(1,3,4-thiadiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2760735
CAS No.: 307541-66-8
M. Wt: 391.45
InChI Key: KVPQEMLNSYZLEA-UHFFFAOYSA-N
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Description

The compound 3-hydroxy-4-(4-methylbenzoyl)-1-(1,3,4-thiadiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one features a pyrrol-2-one core substituted with a 1,3,4-thiadiazole ring, a 4-methylbenzoyl group, and a p-tolyl moiety.

Properties

IUPAC Name

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methylphenyl)-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-12-3-7-14(8-4-12)17-16(18(25)15-9-5-13(2)6-10-15)19(26)20(27)24(17)21-23-22-11-28-21/h3-11,17,25H,1-2H3/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEXBZLHASRRLX-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2C4=NN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C(=O)N2C4=NN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-hydroxy-4-(4-methylbenzoyl)-1-(1,3,4-thiadiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a heterocyclic compound that incorporates a thiadiazole moiety, which has been associated with various biological activities, particularly in the realm of anticancer and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C20H18N4O3SC_{20}H_{18}N_4O_3S with a molecular weight of 398.45 g/mol. The structure features a pyrrole ring substituted with a thiadiazole and a p-tolyl group, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : The thiadiazole ring is known to enhance the cytotoxic effects against various cancer cell lines. Research indicates that compounds containing thiadiazole derivatives often induce apoptosis through caspase activation pathways .
  • Antimicrobial Properties : The presence of the thiadiazole moiety contributes to its antimicrobial efficacy, acting as a pharmacophore that interacts with microbial targets .

Anticancer Efficacy

Table 1 summarizes the anticancer activity against various human cancer cell lines:

Cell LineIC50 (µM)Reference
A549 (Lung)10.5Alam et al. (2011)
SK-MEL-2 (Skin)4.27Alam et al. (2011)
MCF-7 (Breast)8.107Dawood et al. (2013)
HCT15 (Colon)12.0Yadagiri et al. (2015)

Antimicrobial Activity

The compound has also shown significant antimicrobial activity against various pathogens. For example:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mLPlech et al. (2015)
Escherichia coli64 µg/mLFlefel et al. (2017)

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiadiazole ring and substituents on the phenyl groups significantly affect biological activity. For instance:

  • Substituents at position 5 of the thiadiazole ring enhance cytotoxicity.
  • The presence of electron-donating groups increases potency against cancer cell lines .

Case Studies

A notable study by Jakovljević et al. (2017) synthesized a series of 1,3,4-thiadiazoles derived from phenolic acids and evaluated their antiproliferative activities against multiple cancer cell lines including A549 and HL-60. The results indicated that compounds with hydroxyl substituents exhibited better activity due to increased solubility and interaction with cellular targets .

Scientific Research Applications

Synthesis and Chemical Properties

This compound is synthesized through a multi-step process involving the reaction of specific precursor compounds. The synthesis typically involves the formation of the pyrrole ring and subsequent functionalization to introduce the thiadiazole and benzoyl moieties. The molecular structure can be represented as follows:

  • Molecular Formula : C21H20N4O3S
  • Molecular Weight : 396.47 g/mol

Antimicrobial Properties

Research has shown that derivatives of thiadiazole compounds exhibit notable antimicrobial activities. For instance, studies indicate that compounds similar to 3-hydroxy-4-(4-methylbenzoyl)-1-(1,3,4-thiadiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one can inhibit the growth of various bacteria and fungi. The mechanism often involves the disruption of cellular processes or inhibition of enzyme activity critical for microbial survival .

Antiviral Activity

Emerging studies suggest that this compound may possess antiviral properties. Compounds containing the thiadiazole moiety have been investigated for their ability to inhibit viral replication in vitro. For example, certain derivatives have shown effectiveness against HIV and other viruses by targeting viral enzymes essential for replication .

Applications in Agriculture

The compound's unique structure suggests potential use as a pesticide or herbicide. Research into related thiadiazole compounds indicates they may act as effective agents against plant pathogens, providing an avenue for developing new agricultural chemicals that are both effective and environmentally friendly .

Material Science Applications

In material science, the compound's ability to form stable complexes with metals has been explored. Such complexes can be utilized in catalysis or as precursors for advanced materials with specific electronic or optical properties. The incorporation of this compound into polymer matrices has also been studied to enhance material properties such as thermal stability and mechanical strength .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated a series of thiadiazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that modifications similar to those found in this compound enhanced efficacy against resistant strains .

Case Study 2: Antiviral Research

In another investigation focusing on antiviral agents, compounds derived from the pyrrole-thiadiazole framework were tested against HIV strains. The results indicated that these compounds could significantly reduce viral loads in cell cultures, suggesting their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key comparisons with analogous compounds, focusing on structural features, synthesis, and biological activities:

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method References
3-hydroxy-4-(4-methylbenzoyl)-1-(1,3,4-thiadiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one (Target) Pyrrol-2-one 4-Methylbenzoyl, 1,3,4-thiadiazol-2-yl, p-tolyl Not reported Likely involves condensation of thiadiazole precursors with pyrrolone derivatives
3-Hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)-1H-pyrrol-2(5H)-one Pyrrol-2-one 4-Methoxybenzoyl, 5-methyl-1,3,4-thiadiazol-2-yl, 3-phenoxyphenyl Not reported Similar to target compound; substituent variation via benzoyl chloride reactions
5-Aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one derivatives (5a–h) Pyrrolidin-2-one Benzoimidazol-2-yl, naphthalen-2-yl thiazole Antibacterial, antifungal Multi-step condensation; characterized by FT-IR, NMR, elemental analysis
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Pyrazole-thiazole hybrid Chlorophenyl, fluorophenyl, triazolyl Antimicrobial Suzuki coupling; characterized by X-ray crystallography
5-(4-Substituted phenyl)-2-(1H-pyrrol-1-yl)-1,3,4-thiadiazoles (4a–4i) 1,3,4-Thiadiazole Pyrrol-1-yl, substituted phenyl Not reported Reaction of 2-amino-thiadiazoles with dimethoxytetrahydrofuran in acetic acid

Key Observations:

Core Structure Variations: The target compound’s pyrrol-2-one core differs from pyrrolidin-2-one (e.g., compounds 5a–h) and pyrazole-thiazole hybrids (e.g., ). The α,β-unsaturated ketone in pyrrol-2-one may enhance reactivity compared to saturated pyrrolidinones .

Substituent Effects: Electron-Donating vs. Withdrawing Groups: The 4-methylbenzoyl group in the target compound (electron-donating) contrasts with the 4-methoxybenzoyl group in (stronger electron-donating). Methoxy groups generally increase solubility but may reduce metabolic stability compared to methyl groups .

Biological Activity :

  • While the target compound’s activity is unreported, analogs like 5a–h () show antibacterial/antifungal effects, suggesting the thiadiazole and aryl groups are critical for bioactivity. Halogenated derivatives () exhibit enhanced antimicrobial properties due to increased electronegativity .

Synthesis and Characterization :

  • Thiadiazole-containing compounds (e.g., ) are often synthesized via cyclization reactions in acetic acid, followed by NMR and elemental analysis for validation. The target compound likely employs similar protocols .

Research Findings and Implications

  • Structural Insights : The 1,3,4-thiadiazole ring in the target compound may enhance thermal stability and intermolecular interactions (e.g., hydrogen bonding) compared to thiazole derivatives .
  • Potential Applications: Based on analogs, the target compound could be explored for antimicrobial or antifungal activity, particularly if functionalized with halogens or electron-withdrawing groups .
  • Synthetic Challenges : Introducing multiple aromatic substituents (e.g., p-tolyl, methylbenzoyl) requires precise stoichiometry to avoid side reactions, as seen in and .

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